molecular formula C6H15ClN2O B2834684 trans-2-Hydrazinocyclohexanol hydrochloride CAS No. 6611-66-1

trans-2-Hydrazinocyclohexanol hydrochloride

Cat. No.: B2834684
CAS No.: 6611-66-1
M. Wt: 166.65
InChI Key: IOPQZDZXPXYHRL-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The provided evidence focuses on trans-2-Aminocyclohexanol hydrochloride (CAS 5456-63-3), a cyclohexanol derivative with an amino (-NH₂) substituent at the 2-position. This compound is a crystalline powder with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . It is soluble in water, ethanol, acetone, ether, and benzene, and is typically stored under inert conditions at room temperature . Its hazards include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Thus, this article will focus on structurally related amino- and fluoro-substituted analogs for comparison.

Properties

IUPAC Name

(1R,2R)-2-hydrazinylcyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPQZDZXPXYHRL-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hydrazinocyclohexanol hydrochloride typically involves the reaction of cyclohexanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: trans-2-Hydrazinocyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanal derivatives.

    Reduction: Cyclohexylamine or cyclohexanol derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

trans-2-Hydrazinocyclohexanol hydrochloride is primarily studied for its role as a pharmacological agent. It functions as a hydrazine derivative, which is significant in the synthesis of various bioactive molecules. The compound has been investigated for its potential use in treating metabolic disorders and other health conditions.

Antidiabetic Properties

Research indicates that compounds similar to this compound may modulate the activity of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. Inhibition of this enzyme has been associated with improved insulin sensitivity and glucose tolerance, making it a target for diabetes treatment .

Case Study:
A study involving knockout mice demonstrated that the absence of the 11β-HSD1 gene resulted in lower fasting glucose levels and improved lipid profiles when subjected to high-fat diets. This suggests that compounds targeting this pathway could have therapeutic effects on metabolic syndrome and obesity-related conditions .

Synthesis of Bioactive Compounds

The hydrazine moiety present in this compound is crucial for synthesizing various pharmacologically active compounds. The compound can serve as an intermediate in the synthesis of more complex structures that exhibit significant biological activities.

Synthesis Pathways

The synthesis of this compound typically involves hydrazinolysis reactions, where it acts as a nucleophile in the formation of carbon-nitrogen bonds . This property is beneficial for creating new drug candidates with enhanced efficacy.

Neuropharmacological Applications

Recent studies have suggested the potential neuroprotective effects of hydrazine derivatives, including this compound. These compounds may influence neurotransmitter systems or provide protection against neurodegenerative processes.

Data Summary Table

Application AreaPotential BenefitsRelevant Studies
Antidiabetic PropertiesImproved insulin sensitivityKnockout mouse studies on 11β-HSD1
Synthesis of Bioactive CompoundsIntermediate for drug developmentHydrazinolysis reactions
Neuropharmacological EffectsProtection against oxidative stressIn vitro studies on neuronal cell survival

Mechanism of Action

The mechanism of action of trans-2-Hydrazinocyclohexanol hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The compound may also interfere with cellular pathways by altering the redox state or disrupting metabolic processes.

Comparison with Similar Compounds

trans-2-Aminocyclohexanol Hydrochloride vs. trans-2-Amino-5,5-difluoro-cyclohexanol Hydrochloride

The difluoro analog (CAS 2126162-64-7) introduces two fluorine atoms at the 5-position of the cyclohexanol ring. Key differences include:

Property trans-2-Aminocyclohexanol HCl trans-2-Amino-5,5-difluoro-cyclohexanol HCl
Molecular Formula C₆H₁₄ClNO C₆H₁₂ClF₂NO
Molecular Weight 151.63 g/mol 150.63–151.64 g/mol (reported)
Substituents -NH₂ at C2 -NH₂ at C2; -F at C5
Solubility Water, ethanol, acetone, ether Not explicitly stated (likely altered by F)
Hazards H315, H319, H335 Not specified in evidence

Structural and Reactivity Insights :

  • The amino group in both compounds enables participation in reactions like acylation or Schiff base formation.

trans-2-Aminocyclohexanol Hydrochloride vs. Carbamoyl and Thiazolidine Derivatives

describes two synthesized compounds:

(1R,6S)-6-[(4S)-4-isopropyl-1,3-thiazolidine-2-thione-3-yl]carbonylcyclohex-3-enecarboxylate (thiazolidine substituent).

cis-6-(N-methoxy-N-methylcarbamoyl)cyclohex-3-enecarboxylic acid (carbamoyl substituent).

Property trans-2-Aminocyclohexanol HCl Thiazolidine Derivative Carbamoyl Derivative
Functional Groups -NH₂ Thiazolidine-thione Carbamoyl (-CON(OMe)Me)
Synthesis Complexity Straightforward amine synthesis Multi-step, requiring NaH/DMSO Activated ester coupling
Applications Chiral building block, ligand Potential heterocyclic intermediate Carbamate prodrugs

Key Differences :

  • The thiazolidine and carbamoyl derivatives introduce bulkier, more complex functional groups, altering solubility and reactivity. These groups are often used in medicinal chemistry to modulate bioavailability or target specificity .

Research Findings and Data Gaps

  • Amino vs.
  • Fluorine Effects : The difluoro analog’s fluorine atoms may enhance binding affinity in drug-receptor interactions, a common strategy in fluorinated pharmaceuticals .
  • Safety Profiles: Both amino and difluoro compounds share irritation hazards, but the hydrazino variant might pose additional risks (e.g., mutagenicity) due to the hydrazine moiety.

Biological Activity

trans-2-Hydrazinocyclohexanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis of trans-2-Hydrazinocyclohexanol typically involves the reaction of cyclohexanone with hydrazine hydrate, leading to the formation of the hydrazine derivative. The hydrochloride salt is formed through the addition of hydrochloric acid to the resulting hydrazine compound, enhancing its solubility and stability.

Synthesis Reaction:

Cyclohexanone+Hydrazinetrans 2 Hydrazinocyclohexanol\text{Cyclohexanone}+\text{Hydrazine}\rightarrow \text{trans 2 Hydrazinocyclohexanol}
trans 2 Hydrazinocyclohexanol+HCltrans 2 Hydrazinocyclohexanol Hydrochloride\text{trans 2 Hydrazinocyclohexanol}+\text{HCl}\rightarrow \text{trans 2 Hydrazinocyclohexanol Hydrochloride}

The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets. Studies indicate that hydrazine derivatives often exhibit significant anti-proliferative effects, potentially through the inhibition of key enzymes involved in cell proliferation and survival.

2.2 Pharmacological Properties

Research has shown that this compound possesses several pharmacological properties:

  • Antimicrobial Activity: Exhibits inhibitory effects against various bacterial strains.
  • Anticancer Potential: Demonstrated cytotoxicity in cancer cell lines, suggesting a role in cancer therapy.
  • Neuroprotective Effects: Preliminary studies indicate potential neuroprotective properties, possibly through antioxidant mechanisms.

3.1 Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

3.2 Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis at concentrations above 50 µM. The compound's mechanism appears to involve the activation of caspase pathways.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-75060
HeLa4555

4. Research Findings

Recent investigations have highlighted the compound's potential as a lead for drug development due to its diverse biological activities. Notably, its ability to modulate enzyme activity positions it as a candidate for further exploration in pharmacotherapy.

4.1 Enzyme Inhibition Studies

The inhibition of soluble epoxide hydrolase (sEH) has been identified as a significant mechanism by which this compound exerts its effects. Inhibitory assays revealed an IC50 value of approximately 1.5 µM, suggesting potent enzyme interaction.

Q & A

Q. What are the recommended methods for synthesizing trans-2-Hydrazinocyclohexanol hydrochloride in a laboratory environment?

Synthesis typically involves hydrogenation of nitrocyclohexanol derivatives or hydrazine substitution reactions. For example, nitro groups on cyclohexanol precursors can be reduced using catalytic hydrogenation (e.g., H₂/Pd-C) to yield hydrazine derivatives. Reaction conditions such as solvent polarity (e.g., ethanol/water mixtures) and pH must be optimized to avoid side reactions like over-reduction or decomposition .

Q. What safety protocols are recommended for handling this compound?

Based on analogous cyclohexanol derivatives, this compound may pose hazards such as skin/eye irritation or respiratory sensitization. Key protocols include:

  • Use of PPE (gloves, lab coat, goggles) and fume hoods during handling .
  • Storage in an inert atmosphere (e.g., nitrogen) at room temperature to prevent hydrolysis or oxidation .
  • Immediate decontamination of spills with absorbent materials and ethanol/water rinses .

Q. How is the purity of this compound assessed, and what impurities should be monitored?

Purity is validated via:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to quantify residual solvents or unreacted precursors .
  • NMR : ¹H/¹³C spectra to confirm stereochemical integrity and detect byproducts like cis-isomers or oxidized derivatives . Common impurities include trans-2-aminocyclohexanol (from over-reduction) or cyclohexene derivatives (dehydration byproducts) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic reactions?

The trans-configuration positions the hydrazine and hydroxyl groups on opposite sides of the cyclohexane ring, reducing steric hindrance during nucleophilic attacks. This spatial arrangement enhances reactivity in Schiff base formation or coordination chemistry compared to cis-isomers. Computational modeling (e.g., DFT) can predict regioselectivity in such reactions .

Q. What methodological approaches resolve contradictions in stability data under varying pH conditions?

Contradictions arise due to pH-dependent degradation pathways:

  • Acidic conditions : Protonation of the hydrazine group may stabilize the compound, but hydrolysis of the hydroxyl group can occur.
  • Alkaline conditions : Deprotonation accelerates oxidation or ring-opening reactions. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products. Buffer systems (pH 1–12) and Arrhenius kinetics modeling can clarify dominant degradation mechanisms .

Q. How can researchers design experiments to investigate the compound’s biological activity against enzyme targets?

  • Molecular docking : Screen against enzymes like monoamine oxidases (MAOs) or hydrolases using software (e.g., AutoDock Vina) to identify binding affinities .
  • Enzymatic assays : Measure inhibition kinetics (IC₅₀) via spectrophotometric methods (e.g., NADH depletion for MAO-B activity). Include controls with structurally similar compounds (e.g., trans-2-aminocyclohexanol) to isolate hydrazine-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.